Cas no 4397-53-9 (4-(benzyloxy)benzaldehyde)

4-(benzyloxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Benzyloxybenzaldehyde
- 4-(Benzyloxy)benzaldehyde
- 4-(Benzyloxy)-benzaldehyde
- p-(Benzyloxy)benzaldehyde
- 4-Benzyloxybenzaldeh
- 4-phenylmethyloxybenzaldehyde
- 12P-070
- 4-(Phenylmethoxy)benzaldehyde
- p-Benzyloxy-benzaldehyde
- B1325
- BB 0243317
- Benzaldehyde, p-(benzyloxy)-
- FT-0617662
- NSC 131669
- 4benzyloxybenzaldehyde
- BP-12836
- 4-(Benzyloxy)benzaldehyde, 97%
- NSC28298
- AC-7256
- 4-(Benzyloxy)benzaldehyde, Vetec(TM) reagent grade, 97%
- A826467
- 4-(phenylmethoxybenzaldehyde
- NSC-28298
- AM20061216
- F1997-0010
- 4-benzyloxy benzaldehyde
- 2,4,5-trifluoropropiophenone
- Q63396607
- CS-W015009
- NSC-131669
- Benzaldehyde, 4-(phenylmethoxy)-
- 4-benzoxybenzaldehyde
- 4-formylphenoxy phenyl methane
- StratoSpheres(TM) PL-CHO (Benzaldehyde) resin, 50-100 mesh, extent of labeling: 3.0 mmol/g loading, 1 % cross-linked
- Benzyl 4-formylphenyl ether
- 4-Benzyloxy-benzaldehyde
- 4397-53-9
- FT-0617661
- AKOS000119543
- MFCD00003387
- 5570-82-1
- SCHEMBL158270
- NSC131669
- EN300-15512
- CBMicro_014912
- Cambridge id 5570821
- p-benzyloxybenzaldehyde
- SY005407
- EINECS 224-527-2
- NSC 28298
- T6NE7S92Z9
- AB00306450-03
- Z26334962
- 4-(phenylmethoxy)-benzaldehyde
- 151896-98-9
- 4-phenylmethoxybenzaldehyde
- BIM-0014979.P001
- J-513650
- NCGC00321313-01
- NS00031380
- CHEMBL58010
- DTXSID5063441
- FT-0662862
- DB-013294
- STK198754
- BBL023401
- 4-(Benzyloxy)benzaldehyde; 4-(Phenylmethoxy)benzaldehyde; NSC 131669; NSC 28298; p-(Benzyloxy)benzaldehyde;
- 4-(benzyloxy)benzaldehyde
-
- MDL: MFCD00003387
- インチ: 1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
- InChIKey: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
- ほほえんだ: C2=C(OCC1=CC=CC=C1)C=CC(=C2)C=O
- BRN: 1242385
計算された属性
- せいみつぶんしりょう: 212.08400
- どういたいしつりょう: 212.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色または灰白色の粉末
- 密度みつど: 1.1035 (rough estimate)
- ゆうかいてん: 71-74 °C (lit.)
- ふってん: 219°C/13mmHg(lit.)
- フラッシュポイント: 197-199℃/20mm
- 屈折率: 1.6000 (estimate)
- すいようせい: 不溶性
- PSA: 26.30000
- LogP: 3.07810
- かんど: Air Sensitive
- ようかいせい: 自信がない
4-(benzyloxy)benzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- 福カードFコード:9-23
- セキュリティ用語:S24/25
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
- TSCA:Yes
4-(benzyloxy)benzaldehyde 税関データ
- 税関コード:29124900
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
4-(benzyloxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1997-0010-10g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032722-25g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 98% | 25g |
¥32.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032722-500g |
4-Benzyloxybenzaldehyde |
4397-53-9 | 98% | 500g |
¥474.00 | 2024-05-13 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15934-500g |
4-Benzyloxybenzaldehyde, 98% |
4397-53-9 | 98% | 500g |
¥13586.00 | 2023-02-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15934-25g |
4-Benzyloxybenzaldehyde, 98% |
4397-53-9 | 98% | 25g |
¥544.00 | 2023-02-15 | |
Ambeed | A110657-500g |
4-(Benzyloxy)benzaldehyde |
4397-53-9 | 97% | 500g |
$124.0 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B108010-25g |
4-(benzyloxy)benzaldehyde |
4397-53-9 | 98% | 25g |
¥61.90 | 2023-09-04 | |
Apollo Scientific | OR1259-100g |
4-(Benzyloxy)benzaldehyde |
4397-53-9 | 99% | 100g |
£55.00 | 2025-02-19 | |
Apollo Scientific | OR1259-500g |
4-(Benzyloxy)benzaldehyde |
4397-53-9 | 99% | 500g |
£165.00 | 2025-02-19 | |
Ambeed | A110657-10g |
4-(Benzyloxy)benzaldehyde |
4397-53-9 | 97% | 10g |
$5.0 | 2024-07-19 |
4-(benzyloxy)benzaldehyde サプライヤー
4-(benzyloxy)benzaldehyde 関連文献
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Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670
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Xiaotan Yu,Xiaoxia Gu,Yunpeng Zhao,Fengqing Wang,Weiguang Sun,Changxing Qi,Lianghu Gu,Yonghui Zhang RSC Adv. 2023 13 4859
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Daniela Rossi,Virpi Talman,Gustav Boije Af Genn?s,Annamaria Marra,Pietro Picconi,Rita Nasti,Massimo Serra,Jihyae Ann,Marialaura Amadio,Alessia Pascale,Raimo K. Tuominen,Jari Yli-Kauhaluoma,Jeewoo Lee,Simona Collina Med. Chem. Commun. 2015 6 547
4-(benzyloxy)benzaldehydeに関する追加情報
4-(Benzyloxy)Benzaldehyde: A Comprehensive Overview
4-(Benzyloxy)benzaldehyde (CAS No. 4397-53-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound, also referred to as benzaldehyde derivative or benzyloxy-substituted benzaldehyde, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have solidified its position as a valuable intermediate in organic synthesis.
The molecular structure of 4-(benzyloxy)benzaldehyde comprises a benzene ring substituted with a benzyloxy group (-O-C6H5) at the para position relative to the aldehyde (-CHO) group. This arrangement imparts the molecule with distinct electronic and steric properties, making it amenable to various chemical transformations. The compound's aromaticity and electron-donating groups contribute to its reactivity in nucleophilic and electrophilic reactions, which are pivotal in organic synthesis.
Recent studies have explored the synthesis of 4-(benzyloxy)benzaldehyde through innovative routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry. For instance, researchers have employed palladium-catalyzed Suzuki-Miyaura coupling reactions to construct the benzyloxy group with high precision and yield.
In terms of applications, 4-(benzyloxy)benzaldehyde serves as a key intermediate in the synthesis of bioactive molecules, such as antioxidants, anti-inflammatory agents, and anticancer drugs. Its role as a building block in medicinal chemistry is underscored by its ability to undergo diverse transformations, including alkylation, acylation, and condensation reactions. Moreover, this compound has been utilized in the development of advanced materials, such as stimuli-responsive polymers and sensors, due to its photochemical properties.
Recent research has also highlighted the potential of 4-(benzyloxy)benzaldehyde in click chemistry and modular synthesis strategies. These approaches enable the rapid assembly of complex molecular architectures with high efficiency and selectivity. For example, researchers have demonstrated the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to construct bioactive heterocycles.
The pharmacological properties of 4-(benzyloxy)benzaldehyde have been extensively investigated in preclinical studies. Experimental data indicate that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has shown anti-inflammatory effects by modulating key inflammatory pathways, such as COX-2 expression and NF-κB activation.
In conclusion, 4-(benzyloxy)benzaldehyde (CAS No. 4397-53-9) stands out as a multifaceted organic compound with promising applications across various scientific domains. Its unique chemical properties, coupled with advancements in synthetic methodologies and functionalization strategies, continue to drive innovation in organic chemistry and materials science.
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